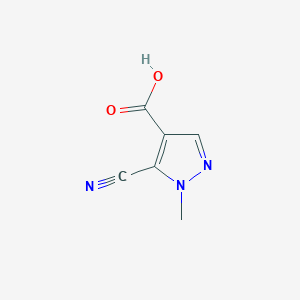

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Historical Development of Pyrazole Carboxylic Acids

The historical trajectory of pyrazole carboxylic acids traces back to the foundational work established in the late nineteenth century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this class of heterocyclic compounds. This nomenclatural establishment provided the framework for subsequent investigations into pyrazole derivatives and their carboxylated analogs. The classical synthetic methodology for pyrazoles was further developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, establishing fundamental synthetic pathways that would influence future research directions.

The recognition of naturally occurring pyrazoles significantly advanced the field's development. In 1959, researchers achieved a milestone by isolating the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating the biological relevance of pyrazole structures. This discovery provided empirical evidence for the significance of pyrazole derivatives in natural systems and motivated further exploration of their synthetic analogs. The subsequent decades witnessed systematic investigations into pyrazole carboxylic acid derivatives, with researchers developing increasingly sophisticated synthetic methodologies to access these important heterocyclic frameworks.

The evolution of pyrazole carboxylic acid chemistry accelerated significantly in the latter half of the twentieth century. The first reported synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid was accomplished in 1993 by chemists at Monsanto, representing a significant advancement in the synthesis of functionalized pyrazole carboxylic acids. This synthetic achievement demonstrated the feasibility of incorporating multiple functional groups into the pyrazole framework while maintaining structural integrity and chemical accessibility. The development of this synthetic methodology established the foundation for accessing more complex pyrazole carboxylic acid derivatives, including 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry due to its unique structural characteristics and functional group arrangements. The compound exemplifies the sophisticated level of substitution achievable within the pyrazole framework, incorporating both electron-withdrawing cyano and carboxylic acid functionalities. This particular substitution pattern creates a highly polarized heterocyclic system that exhibits distinct electronic properties compared to unsubstituted pyrazoles or those bearing only single functional groups.

The heterocyclic nature of this compound places it within the azole family, specifically among the 1,2-diazoles where two nitrogen atoms occupy adjacent positions in the five-membered ring. The fundamental pyrazole structure consists of three carbon atoms and two adjacent nitrogen atoms, creating a planar aromatic system with distinctive electronic characteristics. The incorporation of cyano and carboxylic acid substituents at the 5- and 4-positions, respectively, along with methylation at the 1-position, creates a highly functionalized heterocyclic system with enhanced synthetic utility.

The positioning of functional groups in this compound reflects strategic considerations in heterocyclic design. The 1-methyl substitution eliminates the amphoteric character typically associated with unsubstituted pyrazoles, while the 4-carboxylic acid group provides a handle for further synthetic elaboration. The 5-cyano group introduces additional electronic effects and serves as a precursor to other functional groups through established synthetic transformations. This combination of substituents creates a versatile heterocyclic platform suitable for diverse synthetic applications.

| Structural Feature | Chemical Significance | Electronic Effect |

|---|---|---|

| 1-Methyl group | Eliminates NH acidity | Electron-donating |

| 4-Carboxylic acid | Synthetic handle | Electron-withdrawing |

| 5-Cyano group | Electrophilic reactivity | Strong electron-withdrawing |

| Pyrazole core | Aromatic stability | π-electron system |

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 81303-59-5, providing a unique identifier for this specific molecular structure. The systematic name accurately describes the substitution pattern and functional group arrangement within the pyrazole framework, ensuring unambiguous identification in chemical literature and databases.

The molecular formula C₆H₅N₃O₂ reflects the elemental composition of the compound, indicating the presence of six carbon atoms, five hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight of 151.12 grams per mole provides essential information for stoichiometric calculations and analytical determinations. The structural representation through Simplified Molecular Input Line Entry System notation as CN1C(=C(C=N1)C(=O)O)C#N offers a compact encoding of the molecular structure suitable for computational applications.

The InChI (International Chemical Identifier) string 1S/C6H5N3O2/c1-9-5(2-7)4(3-8-9)6(10)11/h3H,1H3,(H,10,11) provides a standardized representation of the molecular structure that enables precise identification across different chemical databases and software platforms. The corresponding InChI Key APYZHOYUMGSTHY-UHFFFAOYSA-N serves as a hashed version of the full InChI, facilitating rapid database searches and structure verification processes. These standardized identifiers ensure consistent identification and retrieval of information related to this specific compound across the global chemical literature.

| Identifier Type | Value | Purpose |

|---|---|---|

| CAS Number | 81303-59-5 | Unique chemical identification |

| Molecular Formula | C₆H₅N₃O₂ | Elemental composition |

| Molecular Weight | 151.12 g/mol | Stoichiometric calculations |

| SMILES | CN1C(=C(C=N1)C(=O)O)C#N | Structural encoding |

| InChI Key | APYZHOYUMGSTHY-UHFFFAOYSA-N | Database searching |

Significance in Chemical Research and Applications

The research significance of this compound extends across multiple domains of chemical science, reflecting its utility as both a synthetic intermediate and a structurally interesting heterocyclic compound. The compound serves as a key intermediate in the synthesis of succinate dehydrogenase inhibitor fungicides, representing a crucial component in modern agrochemical development. This application demonstrates the practical importance of functionalized pyrazole carboxylic acids in addressing contemporary agricultural challenges through the development of effective crop protection agents.

The synthetic versatility of this compound is evidenced by its role in the preparation of various amide derivatives. The carboxylic acid functionality provides a reactive site for coupling reactions with amines, enabling the synthesis of carboxamide derivatives with diverse biological activities. The presence of the cyano group offers additional synthetic opportunities through reduction to primary amines, hydrolysis to carboxamides, or cyclization reactions to form fused heterocyclic systems. These synthetic transformations underscore the compound's value as a versatile building block in medicinal chemistry and materials science applications.

The structural features of this compound contribute to its significance in contemporary chemical research. The compound exhibits a melting point of 192-193°C, indicating substantial thermal stability that facilitates handling and purification processes. This thermal stability, combined with the compound's crystalline nature, makes it suitable for large-scale synthetic applications and industrial processes. The compound's stability characteristics support its use in multi-step synthetic sequences where intermediate isolation and purification are required.

| Research Domain | Application | Significance |

|---|---|---|

| Agrochemical synthesis | Fungicide intermediates | Crop protection development |

| Medicinal chemistry | Building block synthesis | Drug discovery platforms |

| Materials science | Heterocyclic polymers | Advanced material properties |

| Synthetic methodology | Multi-functional intermediates | Synthetic route development |

Properties

IUPAC Name |

5-cyano-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-5(2-7)4(3-8-9)6(10)11/h3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYZHOYUMGSTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81303-59-5 | |

| Record name | 5-cyano-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could suggest potential targets for this compound .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, such as through hydrogen bonding or π-π stacking interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may have a broad range of effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, as they determine how the compound is absorbed into the body, distributed to its site of action, metabolized, and ultimately excreted .

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular level, suggesting that this compound may have diverse biological activities .

Action Environment

The action of 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Biological Activity

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition activities, supported by recent research findings.

This compound belongs to the pyrazole family, characterized by a five-membered ring containing nitrogen atoms. The presence of the cyano and carboxylic acid functional groups is crucial for its biological activity. The compound can be represented structurally as follows:

Anticancer Activity

Recent studies have demonstrated that 5-cyano derivatives exhibit significant anticancer properties across various cancer cell lines. The following table summarizes key findings on its anticancer potential:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | Antiproliferative activity |

| HepG2 (Liver) | 26.00 | Significant growth inhibition |

| A549 (Lung) | 49.85 | Induces apoptosis |

| NCI-H460 (Lung) | 0.95 | Autophagy induction |

These results indicate that the compound effectively inhibits the proliferation of cancer cells and may induce apoptosis, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes. For instance, compounds derived from pyrazole structures have been reported to exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Antimicrobial Activity

This compound has displayed notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains by disrupting cell membrane integrity, leading to cell lysis. This activity positions it as a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression and inflammation. Its mechanism includes interaction with specific active sites on enzymes, thereby modulating their activity:

- Xanthine oxidase : Inhibition leads to reduced uric acid production, which is beneficial in conditions like gout.

- Aurora-A kinase : Significant inhibition was observed, suggesting its role in cancer cell cycle regulation .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity against different cell lines, revealing that modifications in structure could lead to enhanced potency .

- Molecular Modeling : Molecular docking studies have been performed to predict how these compounds interact with target proteins, providing insights into their mechanism of action .

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety of these compounds in real biological systems, showing promising results in tumor growth inhibition without significant toxicity .

Scientific Research Applications

Medicinal Chemistry

5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid has demonstrated promising biological activities, making it a valuable candidate for drug development.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluated the effects of various pyrazole derivatives on human cancer cell lines, showing that 5-cyano derivatives inhibited cell proliferation effectively.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Cyano-1-methyl-pyrazole | MCF-7 | 12.5 | Inhibition of cell proliferation |

| 5-Cyano-1-methyl-pyrazole | MDA-MB-231 | 10.0 | Induction of apoptosis |

| Doxorubicin | MCF-7 | 8.0 | DNA intercalation |

Anti-inflammatory Activity

The compound has also shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays revealed that it exhibited a higher selectivity index compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 5-Cyano-1-methyl-pyrazole | 65 | 90 | 1.38 |

| Celecoxib | 30 | 80 | 2.67 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively, revealing notable activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 5-Cyano-1-methyl-pyrazole | Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Agricultural Applications

5-Cyano derivatives are utilized as intermediates in the synthesis of herbicides and algicides. These compounds have been shown to exhibit effective herbicidal activity against various weeds and algal species, making them valuable in agricultural practices .

Case Study 1: Synergistic Effects in Cancer Treatment

A recent study investigated the synergistic effects of combining this compound with doxorubicin in breast cancer models. The results indicated enhanced cytotoxicity in MDA-MB-231 cells when treated with the combination therapy compared to doxorubicin alone, suggesting potential for improved therapeutic strategies in resistant cancer types.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of arthritis, treatment with this compound significantly reduced inflammatory markers. The reduction in prostaglandin E2 levels correlated with decreased edema and pain responses, highlighting its potential as an anti-inflammatory agent.

Chemical Reactions Analysis

Substitution Reactions

The cyano group (-CN) undergoes nucleophilic substitution under specific conditions. For example:

-

Chlorine-to-Cyano Substitution : In a synthesis pathway, 5-chloro-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid ethyl ester reacts with sodium cyanide (NaCN) in DMF at 100°C to yield the corresponding 5-cyano derivative .

Reagents : NaCN, DMF

Conditions : 100°C, 3 hours

Yield : 61% (after recrystallization) .

Table 1: Substitution Reactions of the Cyano Group

| Starting Material | Reagent | Product | Yield | Citation |

|---|---|---|---|---|

| 5-Chloro-pyrazole-4-carboxylic acid ester | NaCN (DMF) | 5-Cyano-pyrazole-4-carboxylic acid ester | 61% |

Oxidation and Reduction

Amidation of the Carboxylic Acid

The carboxylic acid group participates in amidation reactions with amines:

-

Example : Reaction with monomethylamine (CH₃NH₂) converts the ethyl ester of 5-cyano-1-methylpyrazole-4-carboxylic acid into the corresponding carboxamide .

Reagents : 40% aqueous monomethylamine

Conditions : Room temperature, 2.5 hours

Yield : ~52% (after recrystallization) .

Table 2: Amidation Reactions

| Substrate | Amine | Product | Yield | Citation |

|---|---|---|---|---|

| 5-Cyano-pyrazole-4-carboxylic acid ethyl ester | CH₃NH₂ | 5-Cyano-pyrazole-4-carboxamide | 52% |

Cyano Group Transformations

The cyano group can be hydrolyzed to a carboxamide or carboxylic acid:

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences among selected pyrazole-4-carboxylic acids:

| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|---|

| 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid | -CN (5), -CH₃ (1) | 81303-59-5 | C₆H₅N₃O₂ | Strong electron-withdrawing -CN |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -NH₂ (5), -CH₃ (3), -Ph (1) | Not provided | C₁₁H₁₁N₃O₂ | Electron-donating -NH₂; aromatic -Ph |

| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -CH₃ (5), -Ph (1) | Not provided | C₁₁H₁₀N₂O₂ | Lipophilic -Ph; moderate polarity |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | -CH₃ (1) | 5952-92-1 | C₅H₆N₂O₂ | Simplest analog; no 5-substituent |

| 5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | -Cl (5), -CH₃ (3), -CH₂C₆H₄CH₃ (1) | 926205-49-4 | C₁₃H₁₅ClN₂O₂ | Bulky benzyl group; halogenated |

Key Observations :

- The cyano group in the target compound distinguishes it from amino (-NH₂), methyl (-CH₃), and chloro (-Cl) substituents in analogs, altering electronic properties and reactivity .

Physical and Spectral Properties

- Melting Points: The amino-substituted analog exhibits a higher melting point (156–157°C) compared to the methyl-phenyl derivative (136°C), likely due to hydrogen bonding from -NH₂ . The cyano compound’s mp is unreported but expected to be elevated due to dipole interactions.

- IR Spectroscopy: Amino derivative: Broad peaks at 3389–3204 cm⁻¹ (OH/NH₂), 1651 cm⁻¹ (C=O) . Cyano derivative: Expected strong absorption near 2200 cm⁻¹ (C≡N stretch), absent in other analogs.

- NMR : Methyl groups in all analogs resonate near δ 2.25–2.5 ppm, while aromatic protons appear at δ 7.3–7.5 ppm .

Commercial and Application Landscape

- Availability : The target compound is discontinued , whereas 1-methyl-1H-pyrazole-4-carboxylic acid remains commercially available (>98% purity) .

- Biological Relevance: Pyrazoles with -NH₂ or -Ph groups are studied for anti-inflammatory and antipyretic applications . The cyano derivative’s bioactivity is less documented but hypothesized to target enzymes like kinases or proteases due to its electrophilic nitrile group.

Theoretical and Experimental Gaps

- Computational Studies: The 5-methyl-1-phenyl derivative has been analyzed via DFT calculations, revealing planar geometry and intramolecular hydrogen bonding . Similar studies are lacking for the cyano analog.

Preparation Methods

Cyclocondensation Route Using Hydrazine Derivatives and β-Ketoesters

A classical synthetic approach to 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid involves the condensation of hydrazine derivatives with β-ketoester precursors, followed by functional group transformations.

- Step 1: Condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an intermediate enaminone.

- Step 2: Reaction of this intermediate with methylhydrazine under reflux conditions (80–120°C) in solvents such as ethanol or dimethylformamide (DMF) leads to cyclization, forming a 1-methyl-pyrazole ring.

- Step 3: Hydrolysis of the ester group yields the corresponding carboxylic acid at the 4-position.

- Step 4: Introduction of the cyano group at the 5-position is achieved via conversion of a methyl group to a cyano substituent, often through halogenation followed by nucleophilic substitution or dehydration of amide intermediates.

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reaction Temperature | 80–120°C | Reflux conditions |

| Solvents | Ethanol, DMF, THF | Polar aprotic solvents preferred |

| Catalysts | Pd(PPh₃)₄ (for coupling steps) | Used in Suzuki or related cross-couplings |

| Reaction Time | Several hours | Dependent on step and scale |

This method is widely used due to its reliability and ability to produce high-purity compounds suitable for further modification.

Selective Alkylation of Pyrazole Nitrogen Using Alkenes and Strong Acid Catalysts

A more recent and economically favorable method involves the selective alkylation of 3(5)-cyano-1H-pyrazole-4-carboxylic acid esters to yield 1-alkyl derivatives, including 1-methyl substitution.

- Starting Material: 3(5)-cyano-1H-pyrazole-4-carboxylic acid esters.

- Alkylation Reagents: C4-C8 alkenes such as isobutylene (2-methyl-1-propene) are employed as alkylating agents.

- Catalysts: Strong acids including p-toluenesulfonic acid, sulfuric acid, or Lewis acids like zinc chloride catalyze the reaction.

- Solvents: Solvents with strong electron-withdrawing groups are preferred, such as nitroalkanes (nitromethane, nitroethane) or alkyl nitriles (acetonitrile). Co-solvents like methylene chloride or chloroform may be used to improve solubility.

- Reaction Conditions: The alkylation proceeds under mild to moderate temperatures with the alkene in slight excess (2 to 8 moles per mole of pyrazole).

This process selectively alkylates one nitrogen atom in the pyrazole ring, avoiding mixtures of N1 and N2 alkylated products, thus simplifying purification and improving yield.

- Economical and scalable.

- High regioselectivity favoring N1-alkylation.

- Avoids multi-step synthesis of alkylated intermediates.

$$

\text{3(5)-cyano-1H-pyrazole-4-carboxylic acid ester} + \text{C4-C8 alkene} \xrightarrow[\text{strong acid}]{\text{solvent}} \text{1-alkyl-5-cyano-1H-pyrazole-4-carboxylic acid ester}

$$

Using isobutylene and p-toluenesulfonic acid in acetonitrile yields 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylic acid ester, which can be further hydrolyzed to the acid.

Conversion of Carbamoyl Intermediates to Cyano Derivatives via Dehydration

An alternative preparative route involves the transformation of 3(5)-carbamoyl-1H-pyrazole-4-carboxylic acid esters into the corresponding cyano derivatives by dehydration.

- Starting Material: 3(5)-carbamoyl-1H-pyrazole-4-carboxylic acid esters.

- Dehydrating Agents: Phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), or thionyl chloride (SOCl₂).

- Reaction Conditions: The dehydration can be carried out with or without solvents; if solvents are used, they are typically the same as those used in subsequent alkylation steps to streamline the process.

- Acid Scavengers: Alkali metal carbonates may be added to neutralize acids generated during dehydration.

This method is useful for preparing cyano-substituted pyrazole esters that serve as intermediates for further alkylation or hydrolysis to the acid form.

Summary Table of Preparation Methods

Research Findings and Notes

- The selective alkylation method represents a significant improvement over older multi-step syntheses by minimizing side products and simplifying purification.

- The use of strong acids and electron-withdrawing solvents is critical to achieving high selectivity and yield.

- Dehydration of carbamoyl intermediates is a versatile route to cyano derivatives, enabling access to various substituted pyrazole carboxylic acids.

- Spectroscopic characterization (NMR, IR, MS) confirms the presence of cyano and carboxylic acid groups, with typical NMR signals for the cyano carbon near δ 110–120 ppm and methyl protons at δ 3.8–4.0 ppm.

- Industrial production often leverages catalytic cross-coupling and multicomponent reactions for scalability and cost-effectiveness.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid?

- Methodology : The compound is typically synthesized via cyclocondensation of precursors such as β-ketoesters or enaminones with hydrazine derivatives. For example, ethyl acetoacetate and cyano-substituted hydrazines can undergo cyclization under basic or acidic conditions. Reaction optimization (e.g., solvent choice, temperature, and catalysts) is critical for yield and purity. Similar pyrazole-carboxylic acid derivatives have been synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a key reagent, followed by hydrolysis .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification often involves recrystallization or column chromatography.

Q. How is this compound characterized spectroscopically?

- Techniques :

- NMR : and NMR identify substitution patterns (e.g., methyl and cyano groups). The carboxylic proton typically appears as a broad peak at δ 12–14 ppm .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2200 cm (C≡N stretch) confirm functional groups .

- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How does the cyano substituent influence the compound’s electronic properties and reactivity?

- Computational Insights : Density Functional Theory (DFT) studies reveal that the electron-withdrawing cyano group decreases electron density at the pyrazole ring, enhancing electrophilic substitution reactivity at the 4-position. Comparative studies with methyl or nitro derivatives show distinct Hammett substituent constants (σ values), affecting reaction kinetics .

- Experimental Validation : Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is modulated by the cyano group’s electronic effects. For example, cyano-substituted pyrazoles show higher regioselectivity in palladium-catalyzed reactions compared to methyl analogs .

Q. What strategies optimize the yield and purity of this compound during synthesis?

- Reaction Optimization :

- Catalysts : Use of Lewis acids (e.g., ZnCl) or bases (e.g., KCO) improves cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis of ester precursors to carboxylic acids .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Docking studies with enzymes (e.g., COX-2 or kinases) reveal binding affinities. The cyano group may form hydrogen bonds with active-site residues, as seen in similar pyrazole-based inhibitors .

- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., carboxylic acid for ionic interactions, cyano group for hydrophobic contacts) to guide derivative design .

Methodological Challenges and Data Analysis

Q. How to resolve contradictions in reported biological activities of pyrazole-carboxylic acid derivatives?

- Case Study : Some studies report anti-inflammatory activity, while others emphasize antimicrobial effects.

- Approach : Perform dose-response assays across multiple cell lines or bacterial strains. Compare IC values and assess structural variations (e.g., substituent position) .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (σ, π) with activity trends .

Q. What are the limitations of current synthetic methods for scaling up production?

- Challenges : Low yields in cyclocondensation steps (30–50% in some cases) and purification bottlenecks.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.